Sodium cocoyl glutamate

Description

See also: Sodium Glutamate (preferred).

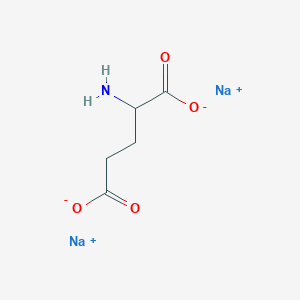

Structure

3D Structure of Parent

Properties

CAS No. |

68187-32-6 |

|---|---|

Molecular Formula |

C5H8NNaO4 |

Molecular Weight |

169.11 g/mol |

IUPAC Name |

sodium (4S)-4-amino-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

LPUQAYUQRXPFSQ-DFWYDOINSA-M |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

Other CAS No. |

68187-32-6 |

Pictograms |

Irritant |

sequence |

E |

Origin of Product |

United States |

Foundational & Exploratory

A Researcher's Guide to the Synthesis and Purification of Sodium Cocoyl Glutamate

Introduction: The Rise of Amino Acid Surfactants in Advanced Formulations

In the landscape of specialty chemicals, sodium cocoyl glutamate (SCG) has emerged as a premier anionic surfactant, valued for its exceptional mildness, excellent biocompatibility, and derivation from renewable resources.[1] Synthesized from L-glutamic acid, a naturally occurring amino acid, and fatty acids from coconut oil, SCG is a cornerstone in formulations where performance cannot come at the cost of gentleness, such as in cosmetics, personal care products, and specialized drug delivery systems.[2] Its appeal to researchers and drug development professionals lies in its well-defined chemical structure, which allows for predictable interactions within complex formulations, and its favorable environmental profile, being readily biodegradable.

This technical guide provides an in-depth exploration of the synthesis and purification methodologies for sodium cocoyl glutamate tailored for a research and development setting. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering a framework for producing high-purity SCG for scientific investigation.

Part 1: The Synthesis of N-Cocoyl Glutamate via Schotten-Baumann Reaction

The most robust and widely adopted method for synthesizing N-acyl amino acids, including N-cocoyl glutamate, is the Schotten-Baumann reaction.[3][4] This acylation reaction involves the condensation of an amino acid with an acyl chloride in the presence of a base.[5][6] The process is typically conducted in a biphasic aqueous system, where the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[5][6]

Reaction Mechanism and Rationale

The core of the synthesis is a nucleophilic acyl substitution. The deprotonated amino group of glutamic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cocoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond.

The "Schotten-Baumann conditions"—specifically, the use of an aqueous base—are critical for two primary reasons:

-

Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid. The base, typically sodium hydroxide, neutralizes this acid, preventing it from protonating the unreacted glutamic acid's amino group. A protonated amine is no longer nucleophilic, which would halt the reaction.[6]

-

Maintaining Nucleophilicity: By maintaining an alkaline pH, the equilibrium for the amino acid is shifted to ensure a significant concentration of the deprotonated, nucleophilic amine is present, thus promoting a high reaction rate and yield.[4]

Caption: Schotten-Baumann reaction pathway for SCG synthesis.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol synthesizes insights from established methodologies, particularly those detailed in patent literature, to provide a robust starting point for laboratory-scale production.[7][8]

Materials:

-

Monosodium Glutamate (MSG)

-

Cocoyl Chloride (derived from coconut fatty acids)

-

Sodium Hydroxide (NaOH), 40% aqueous solution

-

Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Reaction vessel with overhead stirrer, dropping funnels, pH meter, and temperature control (e.g., ice-water bath)

Procedure:

-

Prepare the Glutamate Solution: In the reaction vessel, dissolve monosodium glutamate in a mixed solvent of ethanol and water (e.g., a 1:4 to 1:5 mass ratio of ethanol to water) with stirring at room temperature until fully dissolved.[7] The alcohol co-solvent aids in solubilizing the cocoyl chloride and the forming product.

-

Reaction Setup: Cool the glutamate solution to the target reaction temperature. While various patents suggest temperatures from 0-50°C, a tightly controlled range of 15-25°C is recommended to balance reaction rate with minimizing hydrolysis of the cocoyl chloride.[7][8]

-

Simultaneous Addition: Begin vigorous stirring. Simultaneously, add the cocoyl chloride and the 40% NaOH solution dropwise from separate funnels over a period of 1-3 hours.[7]

-

Causality: The simultaneous addition is crucial. The rate of NaOH addition must be carefully controlled to maintain the reaction pH between 10.0 and 12.0 .[7][9] If the pH drops too low, the amine becomes protonated; if it rises too high, the hydrolysis of cocoyl chloride becomes a significant and wasteful side reaction.

-

Molar Ratio: A slight excess of cocoyl chloride to sodium glutamate is often used, with a molar ratio of approximately 1.2:1 , to drive the reaction towards completion.[7]

-

-

Reaction Completion: After the additions are complete, continue stirring the mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.[7]

-

Solvent Removal: Raise the temperature to 25-30°C and remove the ethanol under reduced pressure. This step is critical before the purification (crystallization) stage.[7]

| Parameter | Recommended Range | Rationale |

| Temperature | 15 - 25°C | Balances reaction kinetics against unwanted hydrolysis of cocoyl chloride.[7][8] |

| pH | 10.0 - 12.0 | Ensures glutamic acid's amino group is deprotonated and nucleophilic while minimizing side reactions.[7][9] |

| Molar Ratio (Cocoyl-Cl:MSG) | ~1.2 : 1 | A slight excess of the acylating agent helps to maximize the conversion of the amino acid.[7] |

| Reaction Time | 2 - 5 hours | Allows for complete addition of reagents and subsequent reaction completion.[7] |

| Solvent System | Ethanol/Water | Improves solubility of both the lipophilic acyl chloride and the hydrophilic amino acid salt.[7] |

Table 1: Key Reaction Parameters for Schotten-Baumann Synthesis of N-Cocoyl Glutamate.

Part 2: Purification Methodologies for High-Purity Sodium Cocoyl Glutamate

For research applications, the purity of the synthesized surfactant is paramount. Common impurities include unreacted fatty acids, residual glutamic acid, and inorganic salts (e.g., NaCl) formed during synthesis and neutralization. A multi-step purification strategy is often necessary.

Method 1: Purification by Crystallization

Crystallization is a powerful technique for purifying the synthesized N-cocoyl glutamic acid (the protonated form of SCG) by exploiting differences in solubility.

Protocol:

-

Acidification & Precipitation: Cool the aqueous reaction mixture (after ethanol removal) to 15-20°C in an ice bath with stirring. Slowly add concentrated HCl to adjust the pH to approximately 2.0 - 4.0 .[7][10] As the pH drops below the pKa of the glutamate carboxyl groups, the now-protonated and less water-soluble N-cocoyl glutamic acid will precipitate out of the solution as fine crystals.[10]

-

Isolation: Isolate the precipitated crystals by suction filtration.

-

Washing: Wash the crystals several times with cold deionized water to remove residual salts (NaCl) and unreacted glutamic acid.

-

Recrystallization (Optional, for High Purity): For enhanced purity, the crude product can be recrystallized. A common and effective solvent system is 90% aqueous ethyl alcohol .[10] Dissolve the crude product in the hot solvent mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Dry the purified N-cocoyl glutamic acid crystals in a vacuum oven.

-

Conversion to Sodium Salt: To obtain the final sodium cocoyl glutamate, the purified acid form is stoichiometrically neutralized with an aqueous solution of sodium hydroxide.

Method 2: Purification by Membrane Filtration

Membrane filtration techniques like ultrafiltration (UF) and nanofiltration (NF) are highly effective for separating surfactants from smaller impurities.[11][12][13] The choice of membrane depends on the aggregation state of the surfactant.

-

Nanofiltration (NF): Effective for removing small molecules (like salts) from surfactant monomers (i.e., when the surfactant concentration is below its Critical Micelle Concentration - CMC).[12][13]

-

Ultrafiltration (UF): Ideal for purifying surfactant solutions above the CMC. The larger surfactant micelles are retained by the membrane, while smaller impurities pass through into the permeate.[11][12]

Generalized Protocol (Ultrafiltration):

-

Solution Preparation: Dissolve the crude sodium cocoyl glutamate in deionized water to a concentration significantly above its CMC to ensure micelle formation.

-

System Setup: Use a tangential flow filtration (TFF) system equipped with an ultrafiltration membrane. A regenerated cellulose or polyethersulfone (PES) membrane with a Molecular Weight Cut-Off (MWCO) of 5-10 kDa is a suitable starting point.

-

Diafiltration: Operate the system in diafiltration mode. Continuously add fresh deionized water to the retentate at the same rate that permeate is being removed. This "washes" the retained micelles, efficiently removing low molecular weight impurities like NaCl.

-

Concentration: After sufficient diafiltration volumes (typically 5-10x the initial sample volume), the purified surfactant solution can be concentrated by stopping the addition of water.

-

Product Recovery: The purified, concentrated sodium cocoyl glutamate is recovered from the retentate.

Caption: Purification workflow for Sodium Cocoyl Glutamate.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity and purity of the synthesized sodium cocoyl glutamate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and quantifying impurities like free fatty acids.[9][14][15] A reversed-phase method is typically employed.

-

Methodology: A method involving pre-column derivatization of the surfactant's carboxyl groups with a UV-active agent like 2,4'-dibromoacetophenone allows for sensitive detection using a UV/Vis detector.[15]

-

Analysis: The resulting chromatogram can be used to separate and quantify the different fatty acid chain lengths (C12, C14, etc.) within the cocoyl glutamate mixture, as well as identify peaks corresponding to unreacted free fatty acids.[15] The conversion rate can be calculated by comparing the peak areas of the product to those of the residual impurities.

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like ammonium acetate) |

| Detection | UV/Vis (e.g., 260 nm after derivatization) or Mass Spectrometry (MS)[15] |

| Flow Rate | ~1.0 mL/min |

Table 2: Representative HPLC Parameters for SCG Analysis.

Spectroscopic Methods

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used for structural confirmation. Key characteristic peaks include a strong amide C=O stretch (around 1640 cm⁻¹), N-H bending (around 1550 cm⁻¹), and carboxylate O-H and C=O stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural elucidation, confirming the formation of the amide bond and the integrity of the glutamate and fatty acid moieties.

Conclusion

The synthesis and purification of sodium cocoyl glutamate for research purposes is a systematic process rooted in fundamental organic chemistry principles. The Schotten-Baumann reaction offers a reliable and high-yielding synthetic route, provided that critical parameters such as pH and temperature are meticulously controlled. Subsequent purification via crystallization or advanced membrane filtration techniques can yield a product of high purity, suitable for demanding applications in drug development and scientific research. The analytical methods outlined here provide the necessary tools to validate the quality of the final product, ensuring the integrity and reproducibility of experimental results.

References

- Bordes, R., & Holmberg, K. (2024). Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science, 75, 101884.

- Bordes, R., & Holmberg, K. (2015). Amino acid-based surfactants – do they deserve more attention?. Advances in Colloid and Interface Science, 222, 79-91.

- Ansari, N. H. (2024). A Review on Amino Acids Based Surfactants. AgroScience Today.

- Science.gov. (n.d.). amino acid-based surfactants: Topics by Science.gov.

- Mishra, A., Tripathy, D. B., Clark, J., & Farmer, T. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Comptes Rendus Chimie, 21(3-4), 285-303.

- CN105541652A. (2016). Preparation method of cocoyl glutamate acid.

- US20160200668A1. (2016). Preparation method and use of n-acyl acidic amino acid or salt thereof.

- Kowalska, I. (2015). Separation of Anionic Surfactants in a Sequential Ultrafiltration – Ion Exchange Purification System. Polish Journal of Environmental Studies, 24(1).

- Kowalska, I., & Dudziak, M. (2015). Separation of Anionic Surfactants in a Sequential Ultrafiltration – Ion Exchange Purification System. Polish Journal of Environmental Studies.

- PubChem. (n.d.). Sodium cocoyl glutamate.

- van der Graaf, S., Schroën, C. G. P. H., & Boom, R. M. (2016). Membrane Filtration of Anionic Surfactant Stabilized Emulsions: Effect of Ionic Strength on Fouling and Droplet Adhesion. Membranes, 6(4), 54.

- CN106237841A. (2016). Agricultural synergistic additive containing sodium cocoyl glutamate.

- WO2017215908A1. (2017). Cleansing composition.

- Gherasim, C. V., Křivčík, J., & Mikulášek, P. (2016). Separation of anionic surfactants on ultrafiltration membranes.

- Archer, A. C., Mendes, A. M., & Boaventura, R. A. R. (1999). Separation of an Anionic Surfactant by Nanofiltration. Environmental Science & Technology, 33(21), 3874-3880.

- Xia, J., & Zhu, Z. (2000). Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. Journal of Agricultural and Food Chemistry, 48(8), 3345-3349.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- US20150141682A1. (2015). Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts.

- Wang, Y., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents.

- CN105675749B. (2018). The analysis method of cocoyl amino acid surfactant carbochain composition.

- Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Analytica, 1(2), 126-136.

- Zhang, Y. (2012). Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers University of Technology.

- University of Rochester. (n.d.).

- Yeser Chemicals. (n.d.).

- KR840001233B1. (1984). Process for the preparation of n-acyl-l-glutamic acid.

- EP3081551A1. (2016). Preparation method and use of n-acyl acidic amino acid or salt thereof.

- EP2888226B2. (2019). Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.

- EP0827950B1. (2002). Process for producing N-long-chain acyl acidic amino acids or salts thereof.

- Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI.

- Zhang, L., et al. (2013). Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate. Tenside Surfactants Detergents, 50(3), 188-193.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Ataman Kimya. (n.d.).

- Madar Corporation. (2015).

- COSROMA. (n.d.).

- Sourcing High-Purity Sodium Cocoyl Glutam

- FormuNova. (n.d.).

Sources

- 1. research.chalmers.se [research.chalmers.se]

- 2. researchgate.net [researchgate.net]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. CN105541652A - Preparation method of cocoyl glutamate acid - Google Patents [patents.google.com]

- 6. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 7. US20160200668A1 - Preparation method and use of n-acyl acidic amino acid or salt thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pjoes.com [pjoes.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN105675749B - The analysis method of cocoyl amino acid surfactant carbochain composition - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Mechanistic Deep Dive: The Interaction of Sodium Cocoyl Glutamate with Lipid Bilayers

Introduction

Sodium Cocoyl Glutamate (SCG), an anionic surfactant derived from coconut oil and glutamic acid, has garnered significant attention within the fields of cosmetic science and drug delivery for its characteristic mildness and biocompatibility.[1][2] Unlike traditional surfactants that can compromise the integrity of the stratum corneum, SCG offers effective cleansing with minimal disruption to the skin's lipid barrier.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the interaction of Sodium Cocoyl Glutamate with lipid bilayers, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the biophysical principles governing its action, detail experimental methodologies for characterization, and propose a model for its unique, structure-preserving interaction with lipid membranes.

I. The Molecular Architecture of Sodium Cocoyl Glutamate: A Prelude to its Mildness

Sodium Cocoyl Glutamate is an N-acyl amino acid surfactant, a class of molecules renowned for their gentle cleansing properties.[5][6] Its structure, comprising a hydrophobic coconut-derived acyl chain and a hydrophilic glutamate headgroup, is fundamental to its mechanism of action.[2] The presence of the amino acid moiety introduces a unique biocompatibility, distinguishing it from harsher sulfate-based surfactants.[5]

| Property | Description | Source |

| INCI Name | Sodium Cocoyl Glutamate | [7] |

| CAS Number | 68187-32-6 | [7] |

| Molecular Formula | C₅H₈NNaO₄ (for the glutamate part) | [8] |

| Type | Anionic Surfactant | [2] |

| Origin | Coconut Oil and Fermented Sugar/Glutamic Acid | [6] |

| Key Feature | Mild, biodegradable, and skin-compatible | [1][3] |

II. The "Non-Delipidant" Mechanism: A Paradigm of Selective Cleansing

A key aspect of Sodium Cocoyl Glutamate's interaction with the stratum corneum is its "non-delipidant" nature. This refers to its ability to selectively remove sebum and environmental dirt without significantly solubilizing the integral intercellular lipids, such as ceramides and cholesterol, that are crucial for maintaining the skin's barrier function.[1]

A. Preferential Solubilization

Research indicates that acylglutamates, including SCG, exhibit sufficient detergency to extract squalene, a major component of sebum, while leaving essential barrier lipids like cholesterol largely undisturbed.[1] This selective action is a departure from the behavior of more aggressive surfactants like Sodium Lauryl Sulfate (SLS), which can indiscriminately strip lipids, leading to a compromised barrier and increased transepidermal water loss (TEWL).[1]

B. Minimal Disruption of Lipid Packing

The ordered arrangement of lipids in the stratum corneum is vital for its barrier properties. In-vitro studies using electron spin resonance (ESR) have shown that acylglutamates cause significantly less disruption to the order of stratum corneum lipids compared to SLS.[1] While water has an order parameter (S) of 0.89 (with 1 representing the control), acylglutamates have an S value of 0.73, compared to 0.47 for SLS, indicating a much closer preservation of the natural lipid organization.[1]

III. The Enzymatic Degradation Hypothesis: A Self-Regulating Interaction

A compelling hypothesis for the mildness of Sodium Cocoyl Glutamate lies in its potential for enzymatic degradation within the stratum corneum.[1] The lamellar bodies (also known as Odland bodies) present in the granular layer of the epidermis release a variety of enzymes into the extracellular space of the stratum corneum.[1] It is postulated that these enzymes can hydrolyze SCG into its constituent components: glutamic acid and fatty acids.[1]

This enzymatic cleavage would have two significant benefits:

-

Inactivation of Surfactant Activity: The breakdown of the SCG molecule would eliminate its surfactant properties, preventing further interaction with and potential disruption of the deeper layers of the stratum corneum.

-

Bio-functional Byproducts: The resulting glutamic acid can serve as a precursor for the synthesis of Natural Moisturizing Factors (NMFs), while the fatty acids can be re-integrated into the lipid barrier.[1]

While this is a plausible and elegant explanation for SCG's biocompatibility, it is important to note that the extent of this enzymatic degradation in vivo is yet to be fully elucidated and warrants further investigation.[1]

IV. Experimental Methodologies for Elucidating the Mechanism of Action

To rigorously investigate and validate the proposed mechanisms of SCG's interaction with lipid bilayers, a suite of biophysical techniques can be employed. The following protocols are presented as self-validating systems for researchers to characterize the effects of SCG on model lipid membranes.

A. Differential Scanning Calorimetry (DSC): Probing Phase Behavior

DSC is a powerful technique for studying the thermotropic phase transitions of lipid bilayers.[9] By measuring the heat flow into or out of a sample as a function of temperature, one can determine how a surfactant affects the stability and organization of the lipid membrane.

Experimental Protocol:

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of a model lipid system (e.g., dipalmitoylphosphatidylcholine (DPPC) or a mixture of ceramides, cholesterol, and fatty acids mimicking the stratum corneum).

-

Incubation with SCG: Incubate the liposomes with varying concentrations of Sodium Cocoyl Glutamate.

-

DSC Analysis:

-

Load the liposome suspension into a DSC sample pan and an appropriate buffer into the reference pan.

-

Scan the samples over a temperature range that encompasses the phase transition of the lipid system.

-

Record the heat flow as a function of temperature to generate a thermogram.

-

-

Data Analysis: Analyze the thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm or a change in the shape and enthalpy of the transition peak would indicate an interaction between SCG and the lipid bilayer.[10] A minimal shift in Tm would support the hypothesis of a non-disruptive interaction.

B. Calcein Leakage Assay: Assessing Membrane Integrity

This fluorescence-based assay is used to quantify the extent to which a surfactant disrupts the integrity of a lipid bilayer, causing the leakage of encapsulated contents.[11]

Experimental Protocol:

-

Calcein-Encapsulated Vesicle Preparation: Prepare LUVs encapsulating the fluorescent dye calcein at a self-quenching concentration.[12]

-

Removal of External Calcein: Separate the calcein-loaded vesicles from the unencapsulated dye using size-exclusion chromatography.[12]

-

Fluorescence Measurement:

-

Place the vesicle suspension in a fluorometer cuvette.

-

Add varying concentrations of Sodium Cocoyl Glutamate to the cuvette.

-

Monitor the increase in fluorescence intensity over time. Leakage of calcein from the vesicles results in its dilution and a subsequent increase in fluorescence.

-

-

Data Analysis: Express the leakage as a percentage of the maximum fluorescence obtained by adding a lytic agent (e.g., Triton X-100) to the vesicles.[13] A low percentage of calcein leakage at relevant concentrations would confirm the mild, membrane-preserving nature of SCG.

C. Fourier-Transform Infrared (FTIR) Spectroscopy: Examining Lipid Order

ATR-FTIR spectroscopy can provide detailed information about the conformational order and packing of the acyl chains within a lipid bilayer.[14][15]

Experimental Protocol:

-

Model Stratum Corneum Preparation: Prepare a model stratum corneum lipid mixture (ceramides, cholesterol, free fatty acids) and deposit it onto an ATR crystal.[16]

-

Treatment with SCG: Expose the lipid film to a solution of Sodium Cocoyl Glutamate.

-

FTIR Spectra Acquisition: Record the FTIR spectra of the lipid film before and after treatment with SCG.

-

Data Analysis: Analyze the positions of the symmetric and asymmetric CH₂ stretching vibration bands. A shift to higher wavenumbers (a "blue shift") indicates a decrease in the conformational order of the lipid acyl chains.[14] A minimal shift would provide evidence for SCG's non-disruptive interaction with the lipid matrix.

V. Visualizing the Mechanisms and Workflows

To further clarify the proposed mechanisms and experimental workflows, the following diagrams are provided.

Figure 1: Proposed mechanism of selective cleansing and enzymatic degradation.

Caption: Experimental workflow for characterizing SCG-lipid bilayer interactions.

VI. Conclusion and Future Directions

The mechanism of action of Sodium Cocoyl Glutamate on lipid bilayers is multifaceted, revolving around its "non-delipidant" properties and a plausible enzymatic degradation pathway within the stratum corneum. This combination of selective cleansing and biocompatibility positions SCG as a superior surfactant for applications where preserving the integrity of the skin barrier is paramount.

Future research should focus on providing more direct evidence for the enzymatic degradation of SCG in in-vitro skin models and in vivo. Molecular dynamics simulations could also offer valuable atomistic-level insights into the specific interactions between SCG and the complex lipid matrix of the stratum corneum. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of even more sophisticated and skin-compatible cleansing and drug delivery systems.

VII. References

-

(PDF) Amino-Acid Surfactants in Personal Cleansing (Review) - ResearchGate.

-

Sodium Cocoyl Glutamate - Regimen Lab.

-

Physico-chemical properties of acylglutamate surfactants. | Download Table - ResearchGate.

-

Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants.

-

Infrared spectra of isolated human stratum corneum from a control... - ResearchGate.

-

Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PubMed Central.

-

Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes.

-

Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers - PubMed.

-

Beyond Cleanse: How Sodium Cocoyl Glutamate Enhances Skin Feel and Hydration.

-

News - Sodium Cocoyl Glutamate: Green, Natural And Mild Cleaning Ingredient.

-

A Novel Technology in Mild and Moisturizing Cleansing Liquids.

-

Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein | Request PDF - ResearchGate.

-

Sodium Cocoyl Glutamate: A Mild, Bio-Based Surfactant for Gentle Cleansing and Enhanced Formulations - NINGBO INNO PHARMCHEM CO.,LTD.

-

The analysis of neutron reflectivity from Langmuir monolayers of lipids using molecular dynamics simulations: the role of lipid area - NIH.

-

Synthesis and properties of pH-dependent N-acylglutamate/aspartate surfactants - OUCI.

-

SODIUM COCOYL GLUTAMATE - Personal & Hair Care - AAKO.

-

Unravelling the structural complexity of protein-lipid interactions with neutron reflectometry.

-

Neutron Reflectivity Study of Lipid Membranes Assembled on Ordered Nanocomposite and Nanoporous Silica Thin Films - Brinker Group: Nanostructures Research.

-

Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy - PubMed.

-

Phase behavior of the sodium lauryl glutamate: effects of the temperature and concentration.

-

Dynamic Properties of Amino Acid Based Surfactants - Turkchem.

-

Calcein AM Cell Viability Assay - G-Biosciences.

-

Neutron reflectivity study of lipid membranes assembled on ordered nanocomposite and nanoporous silica thin films - PubMed.

-

Calcein fluorescence signal increase (% calcein leakage) measured after... - ResearchGate.

-

Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers - Bohrium.

-

Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC - PubMed Central.

-

Molecular-dynamics simulation of a ceramide bilayer - PubMed.

-

Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer.

-

Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes - Technology Networks.

-

Membrane leakage and antimicrobial activity of nylon-3 polymers and surfactants.

-

Surfactant-induced stratum corneum hydration in vivo: prediction of the irritation potential of anionic surfactants - PubMed.

-

A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PubMed.

-

Calculated neutron reflectivity patterns corresponding to the lipid... - ResearchGate.

-

Electrostatic effects on lipid phase transitions: membrane structure and ionic environment - PubMed.

-

A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PubMed Central.

-

Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations - PMC - NIH.

-

(PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.

-

Surfactant-Amino Acid and Surfactant-Surfactant Interactions in Aqueous Medium: a Review - PubMed.

-

Simulation study of the structure and phase behavior of ceramide bilayers and the role of lipid head group chemistry - PubMed Central.

-

Sodium cocoyl glutamate | C5H8NNaO4 | CID 23676143 - PubChem.

-

Biophysical characterization and modeling of lung surfactant components - PubMed - NIH.

-

Molecular-dynamics simulation of a ceramide bilayer | Request PDF - ResearchGate.

-

Critical Micelle Concentration (CMC) of the Lipid Like Peptide... | Download Scientific Diagram - ResearchGate.

-

Sodium Cocoyl Glutamate (Surfactant): Cosmetic Ingredient INCI - SpecialChem.

-

The enzymatic degradation of polymers in vitro - PubMed.

-

In vitro enzymatic degradation study of scaffolds - ResearchGate.

-

View of Proteolytic enzymes in the skin. 3. Studies on the extractability, stability and.

-

Measurement of cytotoxicity and irritancy potential of sugar-based surfactants on skin-related 3D models - scanR - Ministère de l'Enseignement supérieur.

Sources

- 1. regimenlab.com [regimenlab.com]

- 2. News - Sodium Cocoyl Glutamate: Green, Natural And Mild Cleaning Ingredient [ngherb.com]

- 3. nbinno.com [nbinno.com]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. SODIUM COCOYL GLUTAMATE - Personal & Hair Care - AAKO [aako.nl]

- 8. Sodium cocoyl glutamate | C5H8NNaO4 | CID 23676143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [PDF] Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes | Semantic Scholar [semanticscholar.org]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. researchgate.net [researchgate.net]

- 12. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular organization of the lipid matrix in intact Stratum corneum using ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Sodium Cocoyl Glutamate with Skin Proteins and Lipids

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between sodium cocoyl glutamate (SCG), a mild amino acid-based surfactant, and the primary components of the stratum corneum: proteins and lipids. Moving beyond rudimentary descriptions of "mildness," this document elucidates the specific biochemical mechanisms that underpin SCG's favorable safety and efficacy profile. It is intended for researchers, cosmetic scientists, and drug development professionals seeking a deeper, evidence-based understanding of this ingredient's performance. The guide details SCG's inherent biocompatibility, its selective cleansing action, and its minimal disruption to the skin's protective barrier. Furthermore, it furnishes detailed protocols for key in-vitro assays to substantiate these claims, providing a framework for robust, evidence-based formulation development.

Introduction: The Rise of Amino Acid Surfactants

The demand for cosmetic and dermatological cleansers that prioritize skin health has driven a significant shift away from traditional, often harsh, surfactant systems like sulfates.[1] Anionic amino acid-based surfactants, such as sodium cocoyl glutamate, have emerged as a leading class of ingredients that offer effective cleansing without compromising the integrity of the skin barrier.[2][3] Derived from the acylation of glutamic acid with fatty acids from coconut oil, SCG's unique molecular structure confers a remarkable affinity for skin and hair, contributing to its gentle nature.[4] This guide will dissect the nuanced interactions of SCG at the molecular level, providing a scientific rationale for its suitability in advanced skincare and therapeutic applications.

Molecular Profile of Sodium Cocoyl Glutamate

Sodium cocoyl glutamate is an anionic surfactant synthesized from natural, renewable resources, including coconut oil and fermented sugar.[5] Its structure consists of a hydrophobic cocoyl fatty acid tail and a hydrophilic head derived from the amino acid glutamic acid.[6] This amino acid headgroup is a key differentiator from traditional surfactants and is fundamental to its interaction with the skin.

Diagram 1: Molecular Structure of Sodium Cocoyl Glutamate

Caption: Molecular structure of Sodium Cocoyl Glutamate.

Interaction with Epidermal Proteins: A Gentle Affinity

The stratum corneum's primary protein, keratin, is crucial for its structural integrity. Harsh surfactants can denature these proteins, leading to barrier disruption, moisture loss, and irritation.[1] Sodium cocoyl glutamate, however, exhibits a fundamentally different interaction.

Reduced Protein Denaturation

Due to its amino acid backbone, SCG has a high affinity for keratin.[4] This compatibility means that it can cleanse the skin surface without causing significant swelling or disruption of the keratin structure.[6] In-vitro studies consistently demonstrate that acyl glutamates have a lower protein denaturation potential compared to surfactants like sodium lauryl sulfate (SLS).[1][2]

The Zein test is a widely accepted and rapid screening method to quantify the irritation potential of surfactants based on their ability to denature protein.[5][7][8] Zein, a corn protein with a similar amino acid composition to human keratin, is insoluble in water.[7] The amount of zein solubilized by a surfactant solution correlates with its potential to damage skin proteins.[7] Acyl glutamates consistently show low zein solubilization values, indicative of their mildness.[2]

Biocompatibility and Enzymatic Degradation

A compelling aspect of SCG's interaction with the skin is its potential for enzymatic degradation within the stratum corneum. Specialized organelles known as Odland bodies, present in the extracellular space, contain enzymes capable of hydrolyzing SCG into its constituent parts: glutamic acid and coconut fatty acids.[6][9]

This enzymatic cleavage has two significant benefits:

-

Reduced Surfactant Load: The breakdown of the surfactant molecule mitigates its potential for deeper penetration and disruption.

-

NMF Precursor Formation: The liberated glutamic acid serves as a precursor for the synthesis of Natural Moisturizing Factors (NMFs), such as pyrrolidone carboxylic acid (PCA), thereby contributing to skin hydration.[6][9]

Diagram 2: Proposed Enzymatic Degradation of SCG in the Stratum Corneum

Caption: Enzymatic breakdown of SCG in the skin.

Interaction with Stratum Corneum Lipids: Selective Cleansing

The intercellular lipids of the stratum corneum—primarily ceramides, cholesterol, and free fatty acids—form a highly organized, lamellar structure that is critical for barrier function. One of the most significant drawbacks of conventional surfactants is their ability to extract these lipids, leading to a compromised barrier and increased transepidermal water loss (TEWL).[7]

Preservation of Barrier Lipids

Acyl glutamates are recognized as "non-delipidants."[6] They exhibit a remarkable ability to selectively solubilize sebum components like squalene without significantly disrupting or solubilizing the crucial intercellular lipids.[6][9] This selective cleansing action is a cornerstone of their mildness.

Studies comparing SCG to other surfactants have demonstrated its superior ability to preserve the organized structure of the lipid bilayer.[6] An in-vitro Electron Spin Resonance (ESR) spin probe method, used to assess the orderliness of the stratum corneum, showed that acyl glutamates cause significantly less disruption than SLS.[6][9]

| Surfactant | Order Parameter (S) | Interpretation |

| Water (Control) | 0.89 | Highly Ordered |

| Acyl Glutamates | 0.73 | Minimally Disordered |

| Soap | 0.65 | Moderately Disordered |

| SLS | 0.47 | Highly Disordered |

| Data sourced from in-vitro ESR spin probe studies. A value of S=1 represents a perfectly ordered state.[6][9] |

Comparative Cytotoxicity and Barrier Function

The preservation of proteins and lipids translates directly to improved cell viability and barrier function. In keratinocyte cytotoxicity assays, acyl glutamates have demonstrated exceptional mildness.[6][9]

| Surfactant | NR50 Value (µg/mL) | Interpretation |

| Acyl Glutamates | 306 | Very Low Cytotoxicity |

| Acylmethyl Taurate | 36 | Moderate Cytotoxicity |

| Sodium Cocoyl Isethionate | 16.8 | High Cytotoxicity |

| Soap | 9.9 | High Cytotoxicity |

| SLS | 4.1 | Very High Cytotoxicity |

| NR50 represents the concentration at which 50% of cells are no longer viable. A higher value indicates lower cytotoxicity.[6][9] |

Furthermore, clinical and in-vivo studies measuring TEWL have shown that cleansers formulated with glutamate-based surfactants are significantly less disruptive to the skin barrier than those containing traditional sulfates.[10]

Experimental Protocols for In-Vitro Assessment

To substantiate the claims of mildness and selective cleansing, standardized in-vitro methodologies are essential. The following protocols provide a framework for the evaluation of sodium cocoyl glutamate and other surfactants.

Protocol: Zein Protein Solubilization Assay

Diagram 3: Workflow for Zein Protein Solubilization Assay

Caption: Protocol workflow for the Zein test.

Objective: To quantify the protein denaturation potential of a surfactant.

Materials:

-

Zein powder (from corn)

-

Surfactant solutions (e.g., 1% w/v Sodium Cocoyl Glutamate, 1% w/v Sodium Lauryl Sulfate)

-

Deionized water (as control)

-

Magnetic stirrer and stir bars

-

Incubator or water bath at 35°C

-

Centrifuge

-

Nitrogen analysis equipment (e.g., Kjeldahl apparatus)

Methodology:

-

Preparation: Prepare 1% (w/v) aqueous solutions of the test surfactants and a control (deionized water).

-

Incubation: To 30 mL of each solution, add 2.0 g of zein powder.

-

Place the beakers in a water bath at 35°C and stir continuously at 300 rpm for 1 hour.

-

Separation: After incubation, transfer the solutions to centrifuge tubes and centrifuge at 3000 rpm for 10 minutes to pellet the undissolved zein.

-

Analysis: Carefully collect the supernatant. Determine the nitrogen content of the supernatant using a suitable method, such as the Kjeldahl method.

-

Calculation: The amount of nitrogen is directly proportional to the amount of solubilized zein. The result is often expressed as a "Zein Value" in mg of nitrogen per 100 mL of solution. A lower value indicates greater mildness.[5][7]

Protocol: Lipid Extraction Assay

Objective: To assess the potential of a surfactant to strip key skin lipids.

Materials:

-

Stearic acid (as a representative skin lipid)

-

Surfactant solutions (e.g., 5% w/v)

-

Heptane or other suitable non-polar solvent

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation: Create a standardized lipid mixture or use a single representative lipid like stearic acid. For this protocol, a known quantity of stearic acid is added to a vial.

-

Exposure: Add a measured volume of the 5% surfactant solution to the vial containing the stearic acid.

-

Incubation: Agitate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 4 hours) to simulate skin contact.

-

Extraction: After incubation, add a non-polar solvent (e.g., heptane) to the mixture to extract the remaining, undissolved stearic acid. Vortex thoroughly and allow the phases to separate.

-

Analysis: Analyze the heptane layer using GC or HPLC to quantify the amount of stearic acid that was not solubilized by the surfactant.

-

Calculation: By subtracting the remaining amount of stearic acid from the initial amount, the quantity extracted by the surfactant solution can be determined. A lower extraction value signifies a reduced potential for barrier damage.[7][8]

Conclusion and Future Perspectives

Sodium cocoyl glutamate represents a significant advancement in surfactant technology, offering a scientifically validated combination of effective cleansing and exceptional mildness. Its unique interactions with skin proteins and lipids—characterized by a high affinity for keratin, minimal protein denaturation, and selective cleansing that preserves barrier lipids—position it as a premier ingredient for formulations targeting sensitive skin and overall skin health. The potential for enzymatic degradation within the stratum corneum further underscores its biocompatibility.

Future research should continue to explore the long-term benefits of SCG-based cleansers on skin barrier function and the microbiome. Advanced in-vivo imaging techniques could provide further visual evidence of its minimal disruption to the stratum corneum structure. As the industry moves towards increasingly sophisticated and gentle formulations, a deep, mechanistic understanding of ingredients like sodium cocoyl glutamate is paramount for driving innovation and delivering superior products to the market.

References

- 1. grandingredients.com [grandingredients.com]

- 2. researchgate.net [researchgate.net]

- 3. lerinnbeauty.com [lerinnbeauty.com]

- 4. minimonai.com [minimonai.com]

- 5. grandingredients.com [grandingredients.com]

- 6. regimenlab.com [regimenlab.com]

- 7. The Science Behind Mild Technology - Lubrizol [lubrizol.com]

- 8. Mild Cleansers; Are Surfactants in Your Products Irritating? [maha.asia]

- 9. velaskincare.com [velaskincare.com]

- 10. KoreaMed [koreamed.org]

An In-depth Technical Guide to the Enzymatic Degradation Pathways of Sodium Cocoyl Glutamate in Biological Systems

Abstract

Sodium cocoyl glutamate (SCG), a mild, biodegradable, and eco-friendly anionic surfactant, has garnered significant attention in the cosmetic and personal care industries. Derived from natural and renewable resources—coconut oil and glutamic acid—its environmental fate and biocompatibility are of paramount importance to researchers, formulators, and regulatory bodies.[1][2] This technical guide provides a comprehensive exploration of the enzymatic degradation pathways of sodium cocoyl glutamate in various biological systems. We will delve into the key enzymes responsible for its breakdown, the resulting metabolites, and the established methodologies for studying its biodegradation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic fate of this widely used N-acyl amino acid surfactant.

Introduction to Sodium Cocoyl Glutamate: A Profile of Mildness and Sustainability

Sodium cocoyl glutamate is an N-acyl amino acid surfactant synthesized through the reaction of coconut oil fatty acids with glutamic acid.[3][4] Its chemical structure, characterized by a hydrophobic fatty acid tail and a hydrophilic glutamic acid headgroup, imparts excellent cleansing and foaming properties while maintaining a remarkably low irritation potential.[1][2] This inherent mildness makes it a preferred ingredient in formulations for sensitive skin, baby care products, and facial cleansers.[1][5]

Beyond its gentle nature, a key driver for the adoption of sodium cocoyl glutamate is its favorable environmental profile. It is readily biodegradable, meaning it is efficiently broken down by microorganisms in the environment into simpler, non-toxic substances, thus minimizing its ecological footprint.[1][3][6] This guide will elucidate the biochemical mechanisms that underpin this crucial characteristic.

The Core of Degradation: Enzymatic Hydrolysis of the Amide Bond

The primary route of sodium cocoyl glutamate degradation in biological systems is the enzymatic hydrolysis of the amide bond that links the cocoyl (fatty acid) moiety to the glutamate headgroup. This cleavage results in the formation of its constituent building blocks: coconut oil fatty acids and L-glutamic acid. Both of these metabolites are naturally occurring and can be readily integrated into common metabolic pathways.

Key Enzymatic Players: The Amidohydrolases

The enzymatic breakdown of sodium cocoyl glutamate is primarily mediated by a class of enzymes known as amidohydrolases (or amidases).[7] These enzymes catalyze the hydrolysis of amide bonds in a wide variety of substrates.

-

In Environmental Systems (Microbial Degradation): A diverse range of microorganisms present in soil and aquatic environments possess amidohydrolases capable of degrading N-acyl amino acids. For instance, bacterial species such as Pseudomonas have been shown to produce N-acyl-D-glutamate amidohydrolase, an enzyme that, while specific for the D-isomer of glutamate, highlights the presence of microbial enzymes capable of targeting the N-acyl glutamate structure.[8] The broad substrate specificity of many microbial amidohydrolases suggests their role in the environmental breakdown of sodium cocoyl glutamate.

-

In Human Biological Systems (Skin): The skin, our primary interface with personal care products, possesses its own enzymatic machinery capable of metabolizing xenobiotics. Specialized organelles within keratinocytes called Odland bodies (also known as lamellar bodies) contain a variety of hydrolytic enzymes.[9] It has been reported that these enzymes can process sodium cocoyl glutamate, breaking it down into glutamic acid and the corresponding fatty acids.[9] This localized degradation on the skin surface contributes to the biocompatibility of the surfactant.

The enzymatic hydrolysis of sodium cocoyl glutamate can be represented by the following general reaction:

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. News - Sodium Cocoyl Glutamate: Green, Natural And Mild Cleaning Ingredient [ngherb.com]

- 4. paulaschoice-eu.com [paulaschoice-eu.com]

- 5. trilipiderm.com [trilipiderm.com]

- 6. Sodium Cocoyl Glutamate | Cosmetic Ingredients Guide [ci.guide]

- 7. benthamscience.com [benthamscience.com]

- 8. Production and characterization of N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. strain 5f-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. regimenlab.com [regimenlab.com]

A Technical Guide to the Spectroscopic Characterization of Sodium Cocoyl Glutamate (SCG) by NMR and FTIR

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for a Modern Surfactant

Sodium Cocoyl Glutamate (SCG) stands at the forefront of mild, amino acid-based surfactants, prized in cosmetic and pharmaceutical formulations for its excellent cleansing properties, environmental compatibility, and gentleness on the skin.[1][2] Derived from natural resources—coconut oil and glutamic acid—its molecular identity is not a single, discrete structure but rather a homologous mixture, a fact that presents unique challenges and necessities for its analytical characterization.[2][3] This guide provides an in-depth exploration of the foundational spectroscopic techniques, Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as applied to the structural elucidation and quality verification of SCG. For researchers, formulation scientists, and quality control professionals, a mastery of these techniques is paramount for ensuring the identity, purity, and consistency of this critical ingredient.

The Molecular Architecture of Sodium Cocoyl Glutamate

A robust spectroscopic analysis begins with a clear understanding of the target molecule's structure. SCG is an N-acyl amino acid salt. Its structure can be deconstructed into two primary domains:

-

The Hydrophilic Headgroup: This consists of the L-glutamic acid backbone, which features two carboxylate groups and a secondary amide nitrogen, providing water solubility and the sites for ionic interaction.

-

The Hydrophobic Tail: This is the "cocoyl" moiety, an acyl group derived from coconut oil fatty acids. This is not a single alkyl chain but a mixture, predominantly composed of lauric acid (C12) and myristic acid (C14), with varying amounts of other fatty acids (C8-C18).[3][4]

This inherent heterogeneity in the acyl chain is a critical consideration, as it results in broadened or complex signals in spectroscopic analyses, particularly in NMR. The synthesis typically involves the reaction of coconut fatty acid chloride with glutamic acid under alkaline conditions, a process known as the Schotten-Baumann reaction.[5][6]

Caption: Molecular structure of Sodium Cocoyl Glutamate.

Fourier Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For SCG, FTIR provides a characteristic fingerprint confirming the presence of its core structural components.

Expertise in Practice: The Rationale for ATR-FTIR

For a powdered or solid sample like SCG, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.[4] It requires minimal to no sample preparation, eliminating the need for KBr pellets or Nujol mulls, which can introduce atmospheric moisture or interfering signals. A small amount of the SCG powder is simply pressed against the ATR crystal (typically diamond or germanium), and the spectrum is collected. This approach ensures high reproducibility and is ideal for rapid quality control screening.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is purged and a background spectrum is collected to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of dry Sodium Cocoyl Glutamate powder onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Interpretation of the SCG FTIR Spectrum

The FTIR spectrum of SCG is dominated by features from the amide linkage, the carboxylate groups, and the long alkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment | Source(s) |

| ~3300 | N-H Stretch | Amide N-H bond in the glutamate backbone. | [5] |

| 2918 - 2925 | Asymmetric C-H Stretch | Methylene (-CH₂-) groups of the cocoyl alkyl chain. | [4][7] |

| 2850 - 2855 | Symmetric C-H Stretch | Methylene (-CH₂-) and methyl (-CH₃) groups of the cocoyl chain. | [4][7] |

| ~1734 | C=O Stretch (Ester) | This peak may appear if unreacted cocoyl chloride or ester intermediates are present. In pure SCG, it should be absent. | [5][8] |

| ~1640-1650 | Amide I (C=O Stretch) | Carbonyl stretching of the secondary amide bond linking the fatty acid and glutamate. | [5] |

| ~1550-1560 | Amide II (N-H Bend) | In-plane N-H bending coupled with C-N stretching of the amide group. | [9] |

| ~1540-1610 | Asymmetric COO⁻ Stretch | Asymmetric stretching of the two carboxylate (COO⁻) groups in the glutamate headgroup. | [10] |

| ~1400-1420 | Symmetric COO⁻ Stretch | Symmetric stretching of the carboxylate groups. | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

While FTIR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural confirmation and purity assessment. Both ¹H (proton) and ¹³C NMR are essential for a complete characterization.

Expertise in Practice: The Critical Choice of NMR Solvent

The selection of an appropriate deuterated solvent is the most critical decision in preparing an NMR experiment for SCG.

-

Deuterium Oxide (D₂O): As SCG is water-soluble, D₂O is a logical choice. It effectively solubilizes the surfactant. However, it has a significant drawback: all "exchangeable" protons (the N-H proton of the amide and any O-H protons from residual carboxylic acid) will exchange with deuterium and become invisible in the ¹H NMR spectrum.

-

Methanol-d₄ (CD₃OD): Offers good solubility and allows for the observation of the N-H proton, although its signal may be broad and its chemical shift temperature-dependent.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for observing exchangeable protons as distinct signals. It is a good choice for detailed structural work if solubility is sufficient.

For routine quality control, D₂O is often sufficient to verify the main structural features. For in-depth characterization, acquiring spectra in both D₂O and DMSO-d₆ can provide a comprehensive picture.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of SCG and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be locked onto the solvent's deuterium signal and properly shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a ¹³C spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time.

Interpretation of the SCG NMR Spectra

The following tables summarize the expected chemical shifts for SCG, primarily based on data from related compounds and general chemical principles.[11][12][13] The "cocoyl" chain signals will appear as complex or broad multiplets due to the mixture of different chain lengths.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for Sodium Cocoyl Glutamate (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0.85 | Triplet (t) | Terminal -CH₃ of the cocoyl chain. |

| ~1.2-1.4 | Broad multiplet | -(CH₂)n- bulk methylene groups of the cocoyl chain. |

| ~1.6 | Multiplet | β-CH₂ of the cocoyl chain (relative to the amide carbonyl). |

| ~1.8-2.1 | Multiplet | β-CH₂ of the glutamate backbone. |

| ~2.2-2.4 | Multiplet | γ-CH₂ of the glutamate backbone. |

| ~2.25 | Triplet (t) | α-CH₂ of the cocoyl chain (adjacent to the amide carbonyl). |

| ~4.1-4.3 | Multiplet | α-CH of the glutamate backbone. |

Table 2: Predicted ¹³C NMR Chemical Shifts for Sodium Cocoyl Glutamate

| Chemical Shift (ppm) | Assignment |

| ~14 | Terminal -CH₃ of the cocoyl chain. |

| ~22-34 | -(CH₂)n- bulk methylene groups of the cocoyl chain. |

| ~36 | α-CH₂ of the cocoyl chain. |

| ~28 | β-CH₂ of the glutamate backbone. |

| ~32 | γ-CH₂ of the glutamate backbone. |

| ~55 | α-CH of the glutamate backbone. |

| ~174 | Amide Carbonyl (C=O). |

| ~178-182 | Carboxylate Carbonyls (COO⁻) of the glutamate backbone. |

Integrated Spectroscopic Workflow

A comprehensive characterization of Sodium Cocoyl Glutamate relies on the synergistic use of both FTIR and NMR spectroscopy. The following workflow illustrates a logical approach to analysis.

Caption: Workflow for the spectroscopic characterization of SCG.

Conclusion

The spectroscopic characterization of Sodium Cocoyl Glutamate via FTIR and NMR is an essential practice for ensuring product quality, consistency, and structural integrity. FTIR provides a rapid and reliable method for confirming the presence of the key amide, carboxylate, and alkyl functional groups that define the molecule. NMR, through both ¹H and ¹³C analysis, offers a more profound insight, delivering an unambiguous confirmation of the carbon-hydrogen skeleton and providing a means to assess purity. Together, these techniques form a self-validating analytical system, providing the robust data required by researchers and industry professionals to confidently use and formulate with this versatile, mild surfactant.

References

-

Yea, D., Jo, S., & Lim, J. (2018). Synthesis of Amino Acid-based Anionic Surfactants from Coconut Oil and Characterization of Interfacial Properties. Journal of the Korean Society of Industrial and Engineering Chemistry, 29(5), 524-531. [Link]

-

ResearchGate. (2018). Synthesis of amino acid-based anionic surfactants from coconut oil and characterization of interfacial properties. [Link]

-

Korea Science. (n.d.). Synthesis of Amino Acid-based Anionic Surfactants from Coconut Oil and Characterization of Interfacial Properties. [Link]

-

Semantic Scholar. (2018). Synthesis of Amino Acid-based Anionic Surfactants from Coconut Oil and Characterization of Interfacial Properties. [Link]

-

Xi'an Lyphar Biotech Co., Ltd. (2024). Materials and Methods of Cocoyl Glutamic Acid. [Link]

-

PubChem. (n.d.). Sodium cocoyl glutamate. [Link]

-

Chalmers University of Technology. (n.d.). Development of amino acid-based surfactants: from synthesis to applications. [Link]

-

ResearchGate. (n.d.). FTIR peaks of pure SSL, SL monolayer iron oxide particles and SL.... [Link]

- Google Patents. (2017).

-

ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FT-IR) spectra of FB, AMP, and.... [Link]

- Google Patents. (n.d.).

-

Scribd. (n.d.). Handbook of Detergents Part C - Analysis. [Link]

- Google P

- Google Patents. (2023). CA 3229773 A1 2023/04/13.

-

Scribd. (n.d.). 1 s2.0 S2950306X24000165 Main | PDF | Surfactant | Sodium. [Link]

- Google Patents. (n.d.). US12195424B2 - Antibiotic compounds.

-

United States Patent. (2018). US 2018/0134676 A1. [Link]

- Google Patents. (n.d.). US10912732B2 - Clear shampoo composition containing silicone polymers.

-

Shandong Look Chemical. (n.d.). N-Cocoyl-L-Glutamic Acid 210357-12-3. [Link]

-

ResearchGate. (n.d.). Full-scan mass spectrum of cocoyl glycine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.chalmers.se [research.chalmers.se]

- 3. Materials and Methods of Cocoyl Glutamic Acid Lyphar Provide Top Quality [biolyphar.com]

- 4. Sodium Methyl Cocoyl Taurate|Mild Surfactant for Research [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US10376456B2 - Concentrated and self-preserving compositions of mild surfactants for transparent and skin-pH personal care formulations - Google Patents [patents.google.com]

- 9. Sodium cocoyl glutamate | C5H8NNaO4 | CID 23676143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Synthesis of Amino Acid-based Anionic Surfactants from Coconut Oil and Characterization of Interfacial Properties | Semantic Scholar [semanticscholar.org]

- 12. journal.ksiec.or.kr [journal.ksiec.or.kr]

- 13. Synthesis of Amino Acid-based Anionic Surfactants from Coconut Oil and Characterization of Interfacial Properties -Applied Chemistry for Engineering | Korea Science [koreascience.kr]

Topic: Critical Micelle Concentration of Sodium Cocoyl Glutamate Under Varying pH and Salinity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Cocoyl Glutamate (SCG), an anionic amino acid-based surfactant, is increasingly favored in cosmetic and pharmaceutical formulations for its exceptional mildness, biodegradability, and excellent skin compatibility.[1] Its performance as a cleansing and foaming agent is intrinsically linked to its self-aggregation behavior in aqueous solutions, characterized by the Critical Micelle Concentration (CMC).[2] The CMC represents the threshold concentration above which surfactant monomers assemble into micelles, a transition that dictates key physicochemical properties like surface tension reduction, solubilization, and detergency.[3] For formulators, a comprehensive understanding of how environmental factors such as pH and salinity modulate the CMC of SCG is paramount for optimizing product efficacy, stability, and sensory attributes. This guide provides a detailed examination of the theoretical principles and practical methodologies for characterizing the CMC of SCG, with a specific focus on the mechanistic effects of pH and salinity.

Introduction to Sodium Cocoyl Glutamate and Micellization

Sodium Cocoyl Glutamate is synthesized from natural and renewable resources: coconut oil fatty acids and glutamic acid, an amino acid that is a fundamental component of human skin's structural proteins.[4] This origin contributes to its reputation as a gentle surfactant suitable for sensitive skin, baby care products, and sulfate-free formulations.[1][5] Structurally, SCG is amphiphilic, possessing a hydrophobic fatty acid "tail" and a hydrophilic glutamic acid "head." This dual nature allows it to reduce the surface tension at interfaces, enabling the mixing of oil and water to lift away dirt and impurities.[6]

The formation of micelles is a cooperative process driven by the hydrophobic effect. In an aqueous environment, the hydrophobic tails of the surfactant monomers disrupt the hydrogen-bonding network of water molecules, an energetically unfavorable state. Above the CMC, these tails aggregate to form a non-polar core, shielded from the water by the outward-facing hydrophilic headgroups. This arrangement minimizes the disruption of the water structure and is thermodynamically favorable.

Core Principles: The Influence of pH and Salinity on SCG Micellization

The CMC of an ionic surfactant like SCG is governed by a delicate balance between the hydrophobic interactions promoting aggregation and the electrostatic repulsion between the charged headgroups opposing it. Any factor that alters this balance will invariably shift the CMC.

The Effect of pH on Headgroup Ionization and CMC

The hydrophilic headgroup of Sodium Cocoyl Glutamate is derived from glutamic acid, which contains two carboxylic acid functional groups. The state of ionization of these groups is pH-dependent and is the primary mechanism by which pH influences the CMC.

-

Headgroup Charge Modulation: At different pH values, the glutamic acid headgroup can exist with a net charge of -1 or -2. At a lower pH (e.g., pH 6.0), the gamma-carboxylic acid group is predominantly protonated, resulting in a net charge of -1 on the headgroup. As the pH increases above the pKa of this group (experimentally found to be around 6.9 in a micellar environment), it deprotonates, leading to a greater population of surfactant monomers with a -2 charge.[7][8]

-

Impact on Electrostatic Repulsion: The magnitude of the negative charge on the headgroups directly dictates the strength of electrostatic repulsion between them.

-

At lower pH (e.g., ~6.0) , the lower headgroup charge (-1) results in weaker repulsion, allowing the hydrophobic forces to drive micellization at a lower surfactant concentration. Consequently, the CMC is lower .[7][8]

-

At higher pH (e.g., >7.0) , the increased headgroup charge (-2) intensifies electrostatic repulsion. A higher concentration of monomers is required to overcome this repulsive barrier and initiate micelle formation, resulting in a higher CMC .[7]

-

This relationship is a critical consideration for formulating products across a pH spectrum, from acidic facial cleansers (pH ~5.5) to more neutral body washes.

The Effect of Salinity (Electrolytes) on CMC

The addition of an electrolyte, such as sodium chloride (NaCl), has a pronounced effect on the CMC of ionic surfactants.

-

Charge Screening: The negatively charged headgroups of the SCG monomers are surrounded by an electrical double layer in solution. When a salt is introduced, the added counterions (Na⁺) populate this layer, effectively shielding and neutralizing the repulsive forces between the headgroups.[9][10]

-

Promotion of Micellization: This reduction in electrostatic repulsion lowers the energy barrier for aggregation.[11] The hydrophobic forces can therefore dominate at a lower monomer concentration, leading to a significant decrease in the CMC .[12][13] This phenomenon is often referred to as the "salting-out" effect on the hydrophobic moiety.[11]

The magnitude of the CMC reduction is dependent on the concentration and, to a lesser extent, the type of salt added.[9] This principle is widely exploited in formulations to not only modify surfactant behavior but also to build viscosity.

Experimental Determination of Critical Micelle Concentration

Several robust methods are available for the empirical determination of CMC, each relying on the detection of a sharp change in a specific physicochemical property of the solution at the point of micelle formation.[3][14]

Key Methodologies

-

Surface Tensiometry: This is the most direct and widely used method. It measures the surface tension of the surfactant solution as a function of concentration. Below the CMC, SCG monomers adsorb at the air-water interface, causing a sharp drop in surface tension. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration.[15] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration plot.

-

Conductivity Measurement: This technique is suitable for ionic surfactants like SCG. The electrical conductivity of the solution is plotted against surfactant concentration. Below the CMC, conductivity increases linearly as more charged monomers are added. Above the CMC, the slope of the line decreases because the newly formed micelles have a lower mobility than individual ions, and a fraction of the counterions become bound to the micellar surface, reducing the total number of effective charge carriers.[16]

-

Fluorescence Spectroscopy: A highly sensitive method that employs a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. In the aqueous phase below the CMC, the probe exists in a polar environment. As micelles form, the hydrophobic probe partitions into the non-polar micellar core, causing a distinct shift in its fluorescence spectrum.[15][17] The concentration at which this shift occurs corresponds to the CMC.

Experimental Protocol: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)

This protocol provides a self-validating system for the accurate determination of SCG's CMC.

1. Preparation of Stock Solutions:

- Prepare a concentrated stock solution of Sodium Cocoyl Glutamate (e.g., 10 g/L) in deionized water or the specific buffer system (for pH studies) or salt solution (for salinity studies). Ensure complete dissolution.

- For pH studies, prepare a series of buffers (e.g., citrate-phosphate for pH 4-7, phosphate for pH 6-8) to act as the solvent for all dilutions.

- For salinity studies, prepare stock solutions of the desired salt (e.g., 1 M NaCl) and use appropriate dilutions in deionized water as the solvent.

2. Sample Series Preparation:

- Create a series of at least 15-20 dilutions from the SCG stock solution using the appropriate solvent (buffer or saline solution). A logarithmic dilution series is highly effective for covering the concentration range around the expected CMC.

3. Tensiometer Calibration and Setup:

- Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension (approx. 72.8 mN/m at 20°C).

- Ensure the Wilhelmy plate is thoroughly cleaned (e.g., by flaming to remove organic residues) and properly attached to the microbalance.

4. Measurement Procedure:

- Begin with the most dilute SCG solution to minimize contamination.

- Pour the sample into a clean measurement vessel and allow it to equilibrate to the desired temperature.

- Lower the Wilhelmy plate until it just touches the surface of the liquid. The instrument will automatically measure the force exerted on the plate, which is proportional to the surface tension.

- Record the stable surface tension value.

- Thoroughly clean and dry the plate and vessel between each measurement.

- Proceed sequentially through the dilution series from lowest to highest concentration.

5. Data Analysis:

- Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

- The resulting graph will show two distinct linear regions. Fit a straight line to the data points in the rapidly decreasing region (pre-CMC) and another straight line to the data points in the plateau region (post-CMC).

- The concentration corresponding to the intersection of these two lines is the Critical Micelle Concentration (CMC).[15]

A [label="Prepare SCG Stock Solution\n(in specific buffer or saline)"];

B [label="Create Logarithmic Dilution Series"];

C [label="Calibrate Tensiometer"];

D [label="Measure Surface Tension\n(Dilute to Concentrated)"];

E [label="Plot Surface Tension vs. Log [SCG]"];

F [label="Perform Linear Fits on Pre- and Post-CMC Regions"];

G [label="Determine CMC from Intersection", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B;

C -> D;

B -> D;

D -> E;

E -> F;

F -> G;

}

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. turkchem.net [turkchem.net]

- 3. justagriculture.in [justagriculture.in]

- 4. caliquo.com [caliquo.com]

- 5. minimonai.com [minimonai.com]

- 6. lesielle.com [lesielle.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 14. researchgate.net [researchgate.net]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. pH Changes in the Micelle–Water Interface of Surface-Active Ionic Liquids Dictate the Stability of Encapsulated Curcumin: An Insight Through a Unique Interfacial Reaction between Arenediazonium Ions and t-Butyl Hydroquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

Topic: "Sodium Cocoyl Glutamate" Aggregation Behavior Studied by Light Scattering

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the aggregation behavior of Sodium Cocoyl Glutamate (SCG), an amino acid-based surfactant prized for its mildness and biocompatibility. We delve into the fundamental principles of surfactant self-assembly and explore the application of static and dynamic light scattering as powerful, non-invasive techniques for characterizing SCG micelles. This document offers detailed experimental protocols, from sample preparation to advanced data analysis, enabling the determination of critical micelle concentration (CMC), micelle hydrodynamic diameter, molecular weight, and aggregation number. Furthermore, we dissect the influence of key environmental variables, such as pH and ionic strength, on the aggregation characteristics of SCG. The methodologies and insights presented herein are designed to equip researchers with the necessary tools to rigorously investigate and modulate the colloidal properties of this important surfactant in various formulations.

Introduction to Sodium Cocoyl Glutamate (SCG)

Sodium Cocoyl Glutamate is an anionic surfactant derived from the acylation of glutamic acid, a naturally occurring amino acid, with fatty acids from coconut oil.[1] This unique chemical origin imparts a favorable toxicological profile and excellent biocompatibility, making SCG a preferred ingredient in personal care, cosmetics, and pharmaceutical formulations, particularly for sensitive skin.[1][2] Unlike harsher surfactants, SCG is known for its mild cleansing action, good foaming power, and its ability to leave skin and hair feeling soft and conditioned.[1][2][3] A key characteristic of SCG is its ability to self-assemble into aggregates, known as micelles, in aqueous solutions. Understanding and controlling this aggregation behavior is paramount for optimizing formulation stability, sensory attributes, and product performance.

Physicochemical Properties of SCG

A foundational understanding of SCG's properties is essential for any study of its aggregation.

| Property | Typical Value / Description | Source(s) |